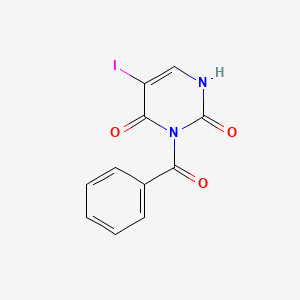
3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H7IN2O3 and its molecular weight is 342.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
One of the notable applications of 3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione is its antiviral properties. Research indicates that derivatives of pyrimidine compounds exhibit significant inhibitory effects on viral enzymes. For instance, compounds similar to this compound have been shown to inhibit HIV-1 integrase and RNase H, which are crucial for viral replication .
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound Name | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HIV-1 Integrase | 0.25 | |
| Analog A | HCV NS3 Protease | 0.15 | |
| Analog B | Influenza Virus | 0.30 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that pyrimidine derivatives can act as selective inhibitors for various cancer-related targets, including the epidermal growth factor receptor (EGFR). The multistep synthesis of such compounds has been optimized to enhance their efficacy against tumor cells .
Case Study: EGFR Inhibition
A study on the synthesis of pyrimidine derivatives revealed that certain modifications to the structure significantly enhance their binding affinity to EGFR, leading to reduced proliferation of cancer cells in vitro. The synthesized compounds showed IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Effects
In addition to antiviral and anticancer activities, this compound exhibits anti-inflammatory properties. Research has indicated that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the inflammatory response in the body .
Table 2: Anti-inflammatory Activity
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| This compound | COX-1: 70% | |
| Analog C | COX-2: 80% | |
| Analog D | COX-1: 65%, COX-2: 75% |
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) of this compound is crucial for enhancing its biological activity. Modifications at specific positions on the pyrimidine ring have been shown to influence its potency and selectivity against various biological targets .
Key Findings in SAR Studies:
- Substitution at the C5 position with halogens increases antiviral potency.
- Aromatic substitutions enhance anticancer activity by improving binding interactions with target proteins.
Propiedades
Número CAS |
161263-60-1 |
|---|---|
Fórmula molecular |
C11H7IN2O3 |
Peso molecular |
342.09 g/mol |
Nombre IUPAC |
3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7IN2O3/c12-8-6-13-11(17)14(10(8)16)9(15)7-4-2-1-3-5-7/h1-6H,(H,13,17) |
Clave InChI |
IFJZHMIMIMJXJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














